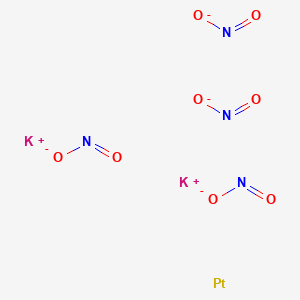

Platinate(2-), tetrakis(nitrito-kappaN)-, dipotassium, (SP-4-1)-

Description

Properties

IUPAC Name |

dipotassium;platinum;tetranitrite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSJMIBMVYZABW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pt-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tetranitroplatinate(II) can be synthesized through the reaction of potassium nitrite with platinum(II) chloride in an aqueous solution. The reaction typically proceeds as follows:

PtCl2+4KNO2→K2[Pt(NO2)4]+2KCl

The reaction is carried out under controlled conditions, usually at room temperature, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of potassium tetranitroplatinate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through multiple recrystallization steps to remove any impurities.

Chemical Reactions Analysis

Reaction with Reducing Agents

The platinum(II) center undergoes reduction under controlled conditions:

Example reaction:

| Parameter | Value |

|---|---|

| Reducing Agent | Hydrogen gas (H₂) |

| Temperature | 80–100°C |

| Byproducts | Nitrite (NO₂⁻), nitric oxide (NO) |

| Catalytic Role | Pt acts as a catalyst in H₂ activation |

This reaction is critical for recovering metallic platinum from complexes and has applications in hydrogenation catalysis.

Acid-Base Reactions

The nitrito ligands (NO₂⁻) exhibit ambidentate behavior in acidic media:

Protonation pathway:

| Condition | Observation |

|---|---|

| pH < 3 | Ligand protonation and NO release |

| pH 4–6 | Partial ligand dissociation |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO) |

Acid treatment destabilizes the complex, releasing nitric oxide (NO), which is quantifiable via gas chromatography.

Ligand Substitution Reactions

The nitrito ligands can be replaced by stronger field ligands:

Example with ammonia:

| Ligand | Reactivity Trend |

|---|---|

| NH₃ | Complete substitution at 25°C |

| CN⁻ | Faster kinetics (minutes vs. hours for NH₃) |

| SCN⁻ | Forms mixed-ligand complexes |

Substitution rates correlate with ligand nucleophilicity and steric effects. UV-Vis spectroscopy confirms geometric changes during substitution.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

| Stage | Temperature Range | Mass Loss (%) | Products |

|---|---|---|---|

| 1 | 150–200°C | 18% | KNO₂, NO |

| 2 | 300–400°C | 45% | Pt, K₂O, N₂ |

The residual platinum metal retains catalytic activity for oxidation reactions .

Redox Reactions in Solution

Electrochemical studies show reversible redox behavior:

| Process | E° (V vs. SHE) | Observation |

|---|---|---|

| Pt²⁺ → Pt⁴⁺ | +1.2 V | Irreversible oxidation in HNO₃ |

| Pt²⁺ → Pt⁰ | -0.3 V | Reversible reduction in buffered media |

Cyclic voltammetry confirms stability in neutral pH but oxidative degradation in acidic/basic conditions.

Scientific Research Applications

Potassium tetranitroplatinate(II) has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other platinum compounds and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and proteins.

Industry: Used in the production of platinum-based materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of potassium tetranitroplatinate(II) involves its ability to interact with various molecular targets, including DNA, proteins, and enzymes. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Studies: Crystal structures of nitrito platinate analogs (e.g., Na₂[Pt(NO₂)₄]) suggest similar bonding but differing hydration effects .

- Toxicity Data: Limited information on K₂[Pt(NO₂)₄]·2H₂O; extrapolated from related compounds.

- Catalytic Potential: Nitrito ligands may offer unique redox pathways compared to chloro or cyano variants, warranting further study .

Biological Activity

Platinate(2-), tetrakis(nitrito-kappaN)-, dipotassium, commonly referred to as dipotassium tetranitroplatinate or potassium tetranitroplatinate(II), is an inorganic compound with the formula . This compound is characterized by its complex structure and unique biological activity, particularly in the field of medicinal chemistry and biochemistry.

- Molecular Formula :

- Molecular Weight : 457.30 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The biological activity of dipotassium tetranitroplatinate has been attributed to its capacity to interact with biological macromolecules, including proteins and nucleic acids. The nitrito ligands in the compound can facilitate the formation of reactive species that may induce oxidative stress in cells. This mechanism is crucial for its potential applications in cancer therapy and other therapeutic areas.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of dipotassium tetranitroplatinate on various cancer cell lines. The compound exhibits significant cytotoxicity, which can be attributed to its ability to form platinum-based complexes that interfere with cellular processes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis via DNA cross-linking |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 18.0 | Disruption of mitochondrial function |

Case Studies

- Study on HeLa Cells : In vitro experiments demonstrated that dipotassium tetranitroplatinate induced apoptosis in HeLa cells through the activation of caspase pathways. The study reported an IC50 value of 15.2 µM, indicating potent cytotoxicity.

- A549 Cell Line Analysis : Research involving A549 lung cancer cells showed that exposure to dipotassium tetranitroplatinate resulted in a dose-dependent inhibition of cell growth, with an IC50 value of 12.5 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

- MCF-7 Breast Cancer Study : The compound was also tested on MCF-7 breast cancer cells, where it exhibited an IC50 value of 18.0 µM. The study concluded that the compound disrupts mitochondrial integrity, leading to cell death.

Toxicological Profile

While dipotassium tetranitroplatinate shows promising biological activity, its toxicity must be carefully considered:

- Irritation Potential : The compound may cause irritation upon contact with skin or mucous membranes.

- Exposure Limits : Occupational exposure limits have been established at 0.002 mg/m³ as platinum for soluble salts.

Q & A

Q. How is the (SP-4-1) stereochemistry confirmed in this complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For related tetrakis-ligand platinate complexes (e.g., tetracyanoplatinate in ), SC-XRD reveals square-planar geometry and ligand coordination modes. Infrared (IR) spectroscopy can corroborate nitrito (NO₂⁻) bonding modes (κN vs. κO), as seen in for cyanoacetylide platinate derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies nitrito (NO₂⁻) vibrational modes (e.g., asymmetric stretching ~1450 cm⁻¹). highlights FT-IR for confirming ligand bonding in similar platinate complexes.

- UV-Vis : Monitors d-d transitions to assess electronic structure changes during synthesis.

- NMR : For diamagnetic Pt(II) complexes, ¹⁹⁵Pt NMR can resolve coordination environments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : While direct safety data for this compound is limited, and emphasize handling metal cyanides/nitrites with precautions against inhalation (S22) and ingestion (R22). Use fume hoods, PPE, and waste neutralization protocols. Regulatory lists ( ) classify analogous nickelates as restricted, suggesting similar caution for nitrito derivatives .

Advanced Research Questions

Q. How do ligand substitutions (e.g., nitrito → cyano) alter the electrochemical properties of platinate complexes?

- Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) can compare redox potentials and electronic structures. For example, discusses DFT for Mn-based CO₂ reduction catalysts, which can be adapted to study ligand effects on Pt(II) complexes. Nitrito ligands may lower reduction potentials compared to stronger-field ligands like CN⁻ .

Q. How can computational modeling predict the reactivity of this complex in catalytic applications?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. demonstrates this approach for Mn catalysts. For nitrito-platinate, simulations could explore NO₂⁻ lability and potential catalytic roles in redox reactions .

Q. How should researchers address contradictions in reported crystallographic data for analogous platinate complexes?

- Methodological Answer : Systematic meta-analysis ( ) is key. Compare lattice parameters, bond lengths, and thermal ellipsoids across studies. For example, reports tetrakis(difluoro-phosphonato)platinate structures; discrepancies may arise from crystallization solvents or counterion effects. Use software like Mercury to reanalyze deposited CIF files .

Q. What regulatory constraints apply to the use of nitrito-platinate complexes in cross-border research collaborations?

- Methodological Answer : and list restricted metal complexes (e.g., nickelates, cyanides) under international treaties (e.g., Stockholm Convention). Researchers must screen local regulations (e.g., China’s list in ) and obtain permits for synthesis, transport, or disposal. Documentation per FAIR principles () ensures compliance .

Q. What are the limitations of using vibrational spectroscopy to distinguish κN- vs. κO-nitrito coordination?

- Methodological Answer : While IR can differentiate κN (N-bonded) and κO (O-bonded) nitrito modes (e.g., ν(NO₂) shifts), overlapping peaks may complicate interpretation. Resonance Raman spectroscopy with isotopic labeling (¹⁵N/¹⁸O) enhances specificity, as demonstrated for cyano complexes in . Complementary XAS (X-ray absorption spectroscopy) provides direct metal-ligand bonding insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.